(5-Chloroisoxazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5-chloro-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-1-3(2-6)7-8-4/h1H,2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJGVIWAFGNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazole Ring with Chloro Substitution
The initial step typically involves the synthesis of 5-chloroisoxazole derivatives. A common approach is the chlorination of isoxazol-5(4H)-one precursors using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This reaction proceeds under controlled temperature (around 75 °C) for extended periods (e.g., 12 hours) to afford 5-chloroisoxazole intermediates with good yields (around 50-70%) after purification by column chromatography.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Chlorination | Isoxazol-5(4H)-one, POCl3, Et3N, 75 °C, 12 h | 5-Chloroisoxazole intermediate | 51-70 |
Introduction of the Methanamine Group
The methanamine substituent at the 3-position is introduced via nucleophilic substitution or coupling reactions involving the 5-chloroisoxazole intermediate or its derivatives.
One method involves the FeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which then react with amines such as methanamine to form the desired aminomethyl isoxazole derivatives.
Alternatively, the 5-chloroisoxazole can be directly reacted with amines under mild conditions in anhydrous solvents like toluene or acetonitrile at room temperature, often in the presence of bases such as 2-picoline or ortho-substituted pyridines to facilitate acylation and amination.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Isomerization & Acylation | 5-Chloroisoxazole, FeCl2, amine, 2-picoline, RT | (5-Chloroisoxazol-3-yl)methanamine | 60-77 |
| Direct Amination | 5-Chloroisoxazole, methanamine, toluene, RT | (5-Chloroisoxazol-3-yl)methanamine | Variable |
Detailed Preparation Method from Literature
Synthesis of 5-Chloroisoxazole Intermediate
- Isoxazol-5(4H)-one is suspended in POCl3.
- Triethylamine is added dropwise at 0 °C.
- The mixture is stirred at 75 °C for 12 hours.
- The reaction mixture is poured into ice and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification by column chromatography yields 5-chloroisoxazole.
Conversion to (5-Chloroisoxazol-3-yl)methanamine
- The 5-chloroisoxazole is subjected to FeCl2-catalyzed isomerization to form 2H-azirine-2-carbonyl chloride.
- This intermediate is reacted with methanamine in anhydrous toluene at room temperature for a few minutes.
- The solvent is evaporated, and the product is purified by chromatography to yield (5-chloroisoxazol-3-yl)methanamine.
Alternative Routes
- Benzyl derivatives of isoxazoles can be converted to benzylhydroxylamines, which upon reaction with carbonyl compounds yield oxime intermediates.
- These intermediates can be further transformed into the target aminomethyl isoxazole via nucleophilic substitution or hydrazinolysis steps.
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane, ethanol, toluene, and acetonitrile.
- Bases: Triethylamine, potassium carbonate, pyridine, and 2-picoline are used to facilitate substitution and acylation.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 75 °C).
- Reaction times vary from minutes (for amination) to several hours (for chlorination and isomerization).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of Isoxazol-5(4H)-one | Isoxazol-5(4H)-one | POCl3, Et3N, 75 °C, 12 h | 51-70 | Formation of 5-chloroisoxazole |
| FeCl2-Catalyzed Isomerization & Acylation | 5-Chloroisoxazole | FeCl2, methanamine, 2-picoline, RT | 60-77 | Conversion to (5-chloroisoxazol-3-yl)methanamine |
| Benzylhydroxylamine Route | Benzyl derivatives of isoxazole | Hydrazinolysis, carbonyl compounds | Variable | Multi-step, alternative synthetic route |
Research Findings and Analytical Characterization
- The synthetic routes have been validated by spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the product.
- The FeCl2-catalyzed isomerization method offers a rapid and efficient route with moderate to high yields and mild reaction conditions.
- Control of water content during reactions is critical, especially in anhydride formation steps, to optimize yields.
Chemical Reactions Analysis
Types of Reactions
(5-Chloroisoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiols.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Azides, thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloroisoxazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular characteristics of (5-Chloroisoxazol-3-yl)methanamine with its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Notes |
|---|---|---|---|---|
| (5-Chloroisoxazol-3-yl)methanamine | C₄H₅ClN₂O | 132.55 | Chlorine (5-position) | Electron-withdrawing, polarizable |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | C₁₁H₁₂N₂O | 188.23 | p-Methylphenyl | Hydrophobic, electron-donating methyl group |
| (5-Thien-2-ylisoxazol-3-yl)methylamine | C₈H₇N₂OS | 179.22 | Thiophene (2-position) | Sulfur-containing, π-conjugated system |
| [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride | C₁₁H₁₃ClN₂O₂ | 240.69 | 3-Methoxyphenyl | Hydrochloride salt enhances stability |
| (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine | C₁₂H₁₄N₂O | 202.25 | 4-Ethylphenyl | Bulkier substituent, lipophilic |
Physicochemical Properties
Solubility :
- The chlorine substituent in (5-Chloroisoxazol-3-yl)methanamine likely improves aqueous solubility compared to hydrophobic analogs like the p-tolyl () and ethylphenyl () derivatives. However, hydrochloride salts (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride, ) exhibit enhanced solubility due to ionic character .
- Thiophene-containing analogs () may display unique solubility profiles in organic solvents due to sulfur’s polarizability .
Stability :
- Hydrochloride salts () are more stable and less hygroscopic than free bases, making them preferable in pharmaceutical formulations .
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